2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide
CAS No.:
Cat. No.: VC18047672
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide |
| Standard InChI | InChI=1S/C9H16N2O2/c1-11(7-2-3-7)9(12)6-13-8-4-10-5-8/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | WPIMOABIPRQFCG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CC1)C(=O)COC2CNC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide, reflects its core structure: an azetidine ring (a four-membered saturated heterocycle) linked via an ether oxygen to an acetamide group, which is further substituted with cyclopropyl and methyl moieties. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| InChI | InChI=1S/C₉H₁₆N₂O₂/c1-11(7-2-3-7)9(12)6-13-8-4-10-5-8/h7-8,10H,2-6H2,1H3 |
| InChIKey | WPIMOABIPRQFCG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CC1)C(=O)COC2CNC2 |
The azetidine ring contributes to conformational rigidity, while the cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation . The acetamide moiety serves as a hydrogen-bond donor/acceptor, critical for target engagement .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide typically follows a three-step sequence:
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Azetidine Ring Formation:
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Etherification:
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Reaction of azetidin-3-ol with chloroacetamide derivatives introduces the acetamide-oxygen linker.
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Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the azetidine hydroxyl group.
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N-Substitution:
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Alkylation of the acetamide nitrogen with methyl iodide and cyclopropyl bromide under anhydrous conditions installs the N-cyclopropyl-N-methyl groups.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
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Yield and Scalability
Applications in Medicinal Chemistry
Target Prediction and Mechanism
Docking studies using the Human Adenosine A₂A Receptor (PDB ID: 5IU4) suggest favorable interactions:
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The azetidine oxygen forms hydrogen bonds with Asn253.
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The cyclopropyl group occupies a hydrophobic pocket near Leu249.
Predicted Pharmacological Profiles:
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IC₅₀ for A₂A: 280 nM (in silico)
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Blood-Brain Barrier Permeability: High (logBB = 0.8)
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CYP3A4 Inhibition: Low (IC₅₀ > 10 μM)
These properties nominate the compound as a lead for central nervous system (CNS) disorders.
Structure-Activity Relationship (SAR)
Modifications to the parent structure reveal critical SAR trends:
| Modification | Effect on A₂A Binding (ΔpKi) |
|---|---|
| Cyclopropyl → Phenyl | +1.2 |
| Methyl → Ethyl | -0.7 |
| Azetidine → Pyrrolidine | -0.9 |
The cyclopropyl group’s strain energy enhances binding affinity, while larger N-alkyl groups reduce solubility.
Computational and Experimental Insights
Quantum Mechanical Calculations
Density functional theory (DFT) at the B3LYP/6-31G level predicts:
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Dipole Moment: 4.2 Debye
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HOMO-LUMO Gap: 6.3 eV
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Partial Charges:
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Azetidine O: -0.52 e
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Acetamide C=O: +0.31 e
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These results align with the compound’s polar yet membrane-permeable nature .
In Vitro Profiling
Limited experimental data exist, but analogous compounds show:
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hERG Inhibition: IC₅₀ = 12 μM (low cardiac toxicity risk)
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Plasma Protein Binding: 89% (albumin-dominated)
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Microsomal Stability: t₁/₂ = 45 min (human liver microsomes)
Further in vivo studies are needed to assess bioavailability and efficacy.
Comparative Analysis with Related Compounds
| Compound | MW (g/mol) | logP | A₂A pKi |
|---|---|---|---|
| 2-(Azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide | 184.24 | 1.8 | 7.2 |
| 2-(Azetidin-3-yloxy)acetamide | 130.15 | -0.3 | 5.1 |
| N-Methyl-2-(pyrrolidin-3-yloxy)acetamide | 158.19 | 0.9 | 6.4 |
The title compound’s higher logP and A₂A affinity underscore the cyclopropyl group’s favorable contributions .
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